1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]thiazole intermediate. This intermediate is then subjected to a series of reactions to introduce the triazole and carboxamide groups.
Preparation of Benzo[d]thiazole Intermediate: The synthesis begins with the reaction of 2-aminobenzenethiol with a suitable aldehyde to form the benzo[d]thiazole ring.
Formation of Triazole Ring: The benzo[d]thiazole intermediate is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Introduction of Carboxamide Group: Finally, the triazole intermediate is reacted with a suitable carboxylic acid derivative to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as cyclooxygenases (COX), by binding to their active sites . This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzo[d]thiazole core but differ in their substituents and functional groups.
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the benzo[d]thiazole and triazole rings, along with the methylsulfonyl and carboxamide groups. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S2/c1-17-6-9(15-16-17)11(18)14-12-13-8-4-3-7(22(2,19)20)5-10(8)21-12/h3-6H,1-2H3,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANRJUXWPAPABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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